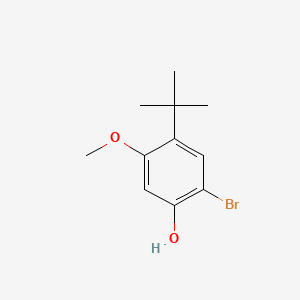

2-Bromo-4-(tert-butyl)-5-methoxyphenol

Description

Properties

Molecular Formula |

C11H15BrO2 |

|---|---|

Molecular Weight |

259.14 g/mol |

IUPAC Name |

2-bromo-4-tert-butyl-5-methoxyphenol |

InChI |

InChI=1S/C11H15BrO2/c1-11(2,3)7-5-8(12)9(13)6-10(7)14-4/h5-6,13H,1-4H3 |

InChI Key |

LOXQIMMHARBOBF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1OC)O)Br |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2-Bromo-4-(tert-butyl)-5-methoxyphenol

The synthesis of This compound typically involves two main stages:

- Introduction of the tert-butyl group and methoxy group on the phenol ring.

- Bromination at the 2-position of the aromatic ring.

Two key preparation methods are documented in the literature: one focusing on bromination and oxidation of methoxyphenols, and another emphasizing the methoxylation of brominated tert-butylphenols.

Methoxylation of 4-Bromo-2-tert-butylphenol (Preferred Route)

A more direct and industrially relevant method for preparing This compound (also known as 2-tert-butyl-4-methoxyphenol) is described in US Patent US4898993A. This method involves:

- Starting material: 4-Bromo-2-tert-butylphenol .

- Reaction with a methoxide (preferably sodium methoxide) in an organic solvent.

- Presence of a catalyst (copper salts such as copper acetate or copper carbonate complexes).

- Use of a formamide co-solvent such as N,N-dimethylformamide or 4-formylmorpholine to enhance selectivity and yield.

Reaction Conditions and Procedure:

- The reaction is carried out under nitrogen atmosphere.

- Temperature range: 70 °C to reflux (~100–110 °C), preferably 90–95 °C.

- Reaction time: 4–6 hours.

- Methanol is distilled off during the reaction to drive it forward.

- After completion, the mixture is neutralized with hydrobromic acid, and copper catalyst is removed by filtration.

- The product is purified by distillation under reduced pressure.

Yields and Purities:

- Yields range from 85% to 89%.

- Purities of the product before workup are typically 96–99%.

- The process produces substantially pure This compound (>99%).

Representative Data from Patent US4898993A:

| Example | Catalyst & Additives | Solvent/Co-solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Cu(OAc)2·H2O, Na2SO3 | Methanol + DMF | 90–95 | 4.5 | 86 | 96.8 | Standard conditions |

| 2 | Cu, CuBr, 4-formylmorpholine | Methanol + 4-formylmorpholine | 85–90 | 6 | 85 | 96.2 | Alternative co-solvent |

| 3 | CuCO3·Cu(OH)2·0.5H2O, Na2SO3 | Methanol + DMF | 90–95 | 4.5 | 89 | 97.2 | Higher catalyst loading |

Detailed Reaction Mechanism Insights

- The methoxylation proceeds via nucleophilic substitution of the bromine atom on the aromatic ring by the methoxide ion.

- Copper catalysts facilitate the reaction by stabilizing intermediate complexes and enhancing the nucleophilicity of methoxide.

- The formamide co-solvent improves solubility of reactants and catalysts, leading to higher selectivity for the 2-substituted isomer over the 3-substituted isomer.

- Removal of methanol during the reaction shifts equilibrium towards product formation.

Comparative Table of Preparation Methods

| Aspect | Bromination/Oxidation Route (Patent CN102267894A) | Methoxylation Route (Patent US4898993A) |

|---|---|---|

| Starting Material | 3,4-Dimethoxyphenol derivatives | 4-Bromo-2-tert-butylphenol |

| Key Reagents | Sulfuric acid, H2O2, metal bromides, KMnO4 | Sodium methoxide, copper catalysts, formamide co-solvent |

| Reaction Temperature | 30–90 °C | 70–110 °C (preferably 90–95 °C) |

| Reaction Time | 2–6 hours | 4–6 hours |

| Product Purity | ~95–97% | >96%, up to 99% |

| Yield | 63–93% (for benzoic acid derivatives) | 85–89% |

| Selectivity | Moderate, may require purification | High selectivity for 2-substituted isomer |

| Industrial Applicability | More suited for benzoic acid derivatives | Preferred for direct synthesis of this compound |

Summary and Recommendations

The most authoritative and industrially viable preparation method for This compound is the methoxylation of 4-bromo-2-tert-butylphenol using sodium methoxide in the presence of copper catalysts and a formamide co-solvent, conducted at elevated temperatures (90–95 °C) under nitrogen atmosphere. This method yields high purity (>99%) product with good yields (85–89%) and selectivity, making it suitable for large-scale synthesis.

The bromination and oxidation route, while useful for related compounds, is less direct and more applicable to benzoic acid derivatives rather than the phenol with tert-butyl and methoxy substituents.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(tert-butyl)-5-methoxyphenol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated phenol.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide, potassium carbonate, or organic bases are commonly used. The reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents such as potassium permanganate, hydrogen peroxide, or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in aprotic solvents like tetrahydrofuran (THF) or ether.

Major Products Formed

Substitution Reactions: Products include various substituted phenols, depending on the nucleophile used.

Oxidation Reactions: Products include quinones or other oxidized phenolic compounds.

Reduction Reactions: The major product is 4-(tert-butyl)-5-methoxyphenol.

Scientific Research Applications

2-Bromo-4-(tert-butyl)-5-methoxyphenol has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(tert-butyl)-5-methoxyphenol involves its interaction with molecular targets such as enzymes, receptors, or cellular components. The bromine atom and phenol group play crucial roles in its reactivity and binding affinity. The compound may exert its effects through pathways involving oxidative stress, enzyme inhibition, or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

2-Bromo-4-(tert-butyl)phenol: Lacks the 5-methoxy group, reducing electronic modulation.

2-Bromo-4-methoxyphenol: Replaces tert-butyl with methoxy, altering steric hindrance.

4-Bromo-5-(chloromethyl)-2-methoxyphenol: Substitutes tert-butyl with chloromethyl, increasing electrophilicity .

5-(Bromomethyl)-2-methoxyphenol: Features a bromomethyl group, enabling nucleophilic substitution .

2-Bromo-4-(tert-butyl)-5-methoxyaniline : Aniline derivative with distinct acidity and reactivity .

Data Table: Comparative Analysis of Structural Analogs

*Molecular weight inferred from analog in .

Q & A

Q. What are the recommended synthetic routes for 2-Bromo-4-(tert-butyl)-5-methoxyphenol, and how are reaction conditions optimized?

- Methodological Answer : The compound can be synthesized via regioselective bromination of 4-(tert-butyl)-5-methoxyphenol using reagents like N-bromosuccinimide (NBS) in dichloromethane under controlled temperatures (0–25°C). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity . Key reaction parameters include steric hindrance from the tert-butyl group, which directs bromination to the 2-position. Comparative studies show that solvent polarity and temperature significantly influence yield, with polar aprotic solvents (e.g., DMF) improving regioselectivity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the substitution pattern, with distinct shifts for the tert-butyl group (δ ~1.3 ppm, singlet) and methoxy protons (δ ~3.8 ppm). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (expected [M+H]⁺: ~259.0). Purity assessment requires HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm. Melting point analysis (e.g., 70–72°C) and FT-IR (O-H stretch at ~3200 cm⁻¹) further corroborate structural integrity .

Advanced Research Questions

Q. How does the tert-butyl substituent influence the compound’s chemical reactivity and stability in oxidative environments?

- Methodological Answer : The tert-butyl group introduces steric bulk, reducing susceptibility to electrophilic attacks at the 4-position. However, it enhances stability under acidic conditions by preventing ring dealkylation. Comparative studies with methyl or hydrogen substituents reveal that tert-butyl derivatives exhibit slower degradation rates (t₁/₂ > 24 hrs at pH 7.4) but lower solubility in aqueous media. Reactivity in oxidation reactions (e.g., with H₂O₂) is pH-dependent, with the phenolic -OH group acting as a radical scavenger .

Q. In anti-cancer studies, how can researchers resolve contradictory efficacy data across similar bromophenol derivatives?

- Methodological Answer : Contradictions in cell viability assays (e.g., MTT results showing variable IC₅₀ values) may arise from differences in metal coordination (e.g., Cu²⁺ vs. Ag⁺ complexes) or cell line specificity. To address this:

- Use orthogonal assays (e.g., apoptosis markers like Annexin V/PI staining) to confirm mechanisms.

- Test compounds across multiple concentrations (1–100 μM) and exposure times (24–72 hrs) to identify dose-dependent effects.

- Compare logP values to assess cellular uptake efficiency; higher lipophilicity in tert-butyl derivatives may enhance membrane penetration but reduce aqueous solubility .

Q. What strategies improve the compound’s solubility for in vitro studies without compromising bioactivity?

- Methodological Answer :

- Prodrug Design : Acetylation of the phenolic -OH group (using Ac₂O/H₂SO₄) increases solubility in DMSO/PBS mixtures while maintaining activity post-hydrolysis in cellular environments .

- Co-solvent Systems : Use cyclodextrin-based encapsulation or PEG-400/water mixtures (≤10% v/v) to enhance dissolution without cytotoxicity.

- Salt Formation : React with sodium bicarbonate to form a water-soluble sodium phenolate, though this may alter reactivity in biological systems .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Discrepancies in SN2 reactivity (e.g., variable yields with K₂CO₃ vs. NaH bases) likely stem from steric hindrance from the tert-butyl group. To resolve:

- Perform computational modeling (DFT) to map electron density and identify reactive sites.

- Use bulky leaving groups (e.g., mesyl instead tosyl) to improve reaction kinetics.

- Monitor reaction progress via TLC or in-situ IR to optimize timing and minimize side products .

Experimental Design Considerations

Q. What controls and statistical methods are essential for validating anti-cancer activity in cell-based assays?

- Methodological Answer :

- Controls : Include DMSO vehicle controls (≤0.1% v/v) and positive controls (e.g., paclitaxel at 100 μM).

- Replicates : Perform triplicate technical replicates and three biological replicates to account for plate-to-plate variability.

- Statistical Analysis : Apply one-way ANOVA with Dunnett’s post-hoc test to compare treated vs. control groups (p < 0.05). Normalize data to untreated controls to correct for background noise .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.